1,2,3,3-Tetrachloro-1,1,2-trifluoropropane

Description

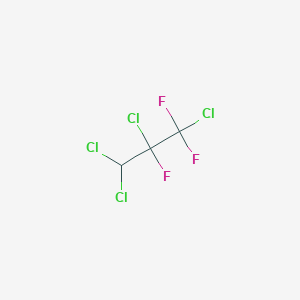

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3-tetrachloro-1,1,2-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl4F3/c4-1(5)2(6,8)3(7,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNHXLVGLANIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl4F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290385 | |

| Record name | 1,2,3,3-Tetrachloro-1,1,2-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-41-3 | |

| Record name | NSC68378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,3-Tetrachloro-1,1,2-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Fluorination of Propane Precursors

One common approach starts with chlorinated propane derivatives such as 1,1,3,3-tetrachloropropene or related compounds. Chlorination is typically performed using molecular chlorine under controlled conditions to avoid excessive substitution. Fluorination is then carried out using reagents like hydrogen fluoride or metal fluoride catalysts to selectively replace chlorine atoms at specific carbon positions.

Catalytic Dehydrochlorination

Selective dehydrochlorination is a key step to convert chloropropane intermediates into the desired tetrachloro-trifluoropropane isomer. This is often achieved in the liquid phase using metal-containing catalysts such as elemental iron or iron(III) chloride (FeCl3). The reaction conditions are carefully controlled:

- Temperature range: 50 to 150 °C

- Residence time: 0.1 to 5 hours

- Absence of alkaline hydroxides to prevent side reactions

This method allows conversion of specific isomers without substantial dehydrochlorination of others, improving selectivity and yield.

Multi-step Halogen Exchange and Rearrangement

Some methods involve multi-step halogen exchange reactions starting from trifluoropropane or dichloropropane derivatives. For example, fluorinating propyne with hydrogen fluoride to obtain difluoropropane, followed by selective chlorination and further fluorination steps, can yield various chlorofluoropropane isomers including this compound. These processes require careful control of reaction parameters and purification steps due to the formation of multiple by-products.

Continuous Chlorination and Distillation

Advanced industrial processes use continuous chlorination reactors where starting materials like 1,1,1,3-tetrachloropropane are chlorinated with molecular chlorine under controlled molar ratios to produce mixtures of pentachloropropane isomers. These mixtures are then subjected to distillation and selective dehydrochlorination to isolate the target tetrachloropropane isomer. This approach enhances process efficiency and product purity.

Data Table: Summary of Key Preparation Parameters

Research Findings and Yields

- A study reported the synthesis of related tetrachlorotrifluoropropane isomers using aluminum trichloride as a catalyst at 0 °C for 10 hours, achieving yields of 16.1% for one isomer and 5.3% for another, with a major product yield of 78.5% for a closely related isomer.

- Continuous chlorination and selective dehydrochlorination processes have been patented, demonstrating industrial feasibility with controlled conversion rates and high purity product streams.

- Multi-step fluorination and chlorination sequences require careful optimization to minimize by-products and maximize the yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetrachloro-1,1,2-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives.

Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce partially dechlorinated or defluorinated compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1,2,3,3-Tetrachloro-1,1,2-trifluoropropane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and eliminations. This compound can be used to synthesize fluorinated compounds that have applications in pharmaceuticals and agrochemicals.

Agrochemical Applications

Insecticides and Herbicides

The compound is utilized in the formulation of specific insecticides and herbicides. Its chlorinated and fluorinated nature enhances its effectiveness against pests while providing stability in agricultural environments. Research indicates that compounds with similar structures have shown efficacy in controlling pest populations without significant environmental impact.

Case Study: Development of Fluorinated Pesticides

A study focused on the synthesis of novel fluorinated pesticides demonstrated that this compound could be effectively used as a precursor. The resulting products exhibited improved potency against target pests compared to traditional compounds.

Material Science

Fluoropolymer Production

In material science, this compound is explored for its potential in producing fluoropolymers. These materials are known for their excellent chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can enhance the performance characteristics of materials used in harsh environments.

Environmental Monitoring

Detection of Contaminants

The compound has been studied for its role as a marker for environmental monitoring of chlorinated solvents. Its presence in groundwater or soil can indicate contamination from industrial activities. Advanced analytical techniques have been developed to detect trace amounts of this compound in environmental samples.

Case Study: Groundwater Contamination Analysis

A case study investigated groundwater contamination near an industrial site where this compound was detected. The findings highlighted the need for effective remediation strategies to address chlorinated solvent pollution.

Toxicological Studies

Genotoxicity and Endocrine Disruption Potential

Research into the toxicological effects of this compound indicates potential genotoxic effects. Studies have shown that exposure may lead to DNA damage through oxidative stress mechanisms. Additionally, there are concerns regarding its potential as an endocrine disruptor based on structural similarities to other harmful compounds.

Summary of Key Findings

| Application Area | Description | Case Studies/Research Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Various nucleophilic substitution reactions |

| Agrochemical | Used in insecticides and herbicides | Development of fluorinated pesticides |

| Material Science | Potential use in producing fluoropolymers | Enhanced performance characteristics in harsh environments |

| Environmental Monitoring | Marker for detecting chlorinated solvent contamination | Groundwater contamination analysis near industrial sites |

| Toxicology | Potential genotoxicity and endocrine disruption | Studies indicating DNA damage and hormonal interference |

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetrachloro-1,1,2-trifluoropropane involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its application, such as its use in chemical synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 1,2,3,3-Tetrachloro-1,1,2-trifluoropropane with analogous halogenated propanes:

Key Findings from Research

Structural Isomerism: Minor differences in substituent positions significantly impact physical and chemical properties. For example: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane (CAS 422-52-6) and 1,1,1,2-Tetrachloro-3,3,3-trifluoropropane (CAS 431-81-2) share the same molecular formula but differ in chlorine/fluorine arrangement, leading to distinct regulatory classifications . The methyl-substituted derivative (CAS 374-44-7) has a higher boiling point (148.85°C) due to increased molecular weight and structural bulkiness .

Environmental Impact: Compounds with higher chlorine content (e.g., 1,1,1,2-Tetrachloro-3,3,3-trifluoropropane) are more likely to deplete ozone and are subject to stricter regulations (e.g., 0.1% usage limits) .

Industrial Applications: 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane (CAS 677-68-9) is part of the CFC-214 family, historically used in refrigeration but largely replaced by hydrofluorocarbons (HFCs) with lower environmental impact .

Biological Activity

1,2,3,3-Tetrachloro-1,1,2-trifluoropropane, also known as HCFC-223ca, is a chlorofluorocarbon compound that has garnered attention due to its potential applications and biological effects. This article reviews the compound's biological activity, including its toxicity, environmental impact, and relevant case studies.

- Chemical Formula : C3Cl4F3

- Molecular Weight : 202.83 g/mol

- CAS Number : 134237-37-9

Biological Activity Overview

The biological activity of HCFC-223ca is primarily characterized by its toxicity and environmental persistence. Studies have shown that it can affect various biological systems, particularly in aquatic environments and in mammals.

Toxicological Effects

-

Acute Toxicity :

- Inhalation exposure to HCFC-223ca has been associated with respiratory distress and central nervous system effects in laboratory animals. The compound exhibits a low acute toxicity profile but can lead to significant health issues at higher concentrations.

-

Chronic Effects :

- Long-term exposure studies indicate potential carcinogenic effects and reproductive toxicity. Animal studies have shown that prolonged exposure can lead to liver and kidney damage.

-

Environmental Impact :

- HCFC-223ca has a relatively high ozone depletion potential (ODP) compared to other fluorinated compounds. Its environmental persistence raises concerns regarding bioaccumulation in aquatic organisms.

Case Study 1: Acute Exposure in Laboratory Animals

A study conducted on rats exposed to HCFC-223ca demonstrated significant respiratory complications and behavioral changes at concentrations exceeding 500 ppm. The findings highlighted the need for stringent exposure limits in occupational settings.

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 0 | No observable effects |

| 100 | Mild respiratory irritation |

| 500 | Severe respiratory distress |

| 1000 | Central nervous system depression |

Case Study 2: Environmental Persistence

Research conducted in aquatic environments showed that HCFC-223ca persists longer than many other chlorinated compounds. In a controlled study, the half-life of HCFC-223ca in water was found to be approximately 120 days, indicating a significant risk of accumulation in marine ecosystems.

| Compound | Half-Life in Water (Days) |

|---|---|

| HCFC-223ca | 120 |

| Trichloroethylene | 30 |

| Dichloromethane | 15 |

The biological activity of HCFC-223ca is attributed to its ability to interfere with cellular processes through the formation of reactive intermediates. This can lead to oxidative stress and subsequent cellular damage.

Pathways Affected

- Oxidative Stress : The compound induces oxidative stress by generating free radicals.

- Inflammatory Response : Exposure triggers inflammatory pathways that can exacerbate tissue damage.

Regulatory Status

Due to its ozone-depleting characteristics, HCFC-223ca is subject to regulations under the Montreal Protocol. Many countries are phasing out its use in favor of more environmentally friendly alternatives.

Q & A

Q. What are the recommended methodologies for synthesizing 1,2,3,3-tetrachloro-1,1,2-trifluoropropane, and how do catalyst systems influence yield?

Answer: Synthesis typically involves hydrofluorination of chlorinated propenes. For example, catalytic systems using antimony pentachloride (SbCl₅) blended with Lewis acids (e.g., FeCl₃) have shown efficacy in converting intermediates like 2-chloro-3,3,3-trifluoropropene to the target compound. Reaction conditions (75–200°C, vapor-phase catalysis) and HF stoichiometry are critical for minimizing byproducts such as 1,1,1,2-tetrachloro-3,3,3-trifluoropropane . Optimization studies should include GC-MS monitoring to track fluorination efficiency and quantify impurities.

Q. How can structural isomers of this compound be distinguished using spectroscopic techniques?

Answer: Nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹⁹F NMR can differentiate positional isomers by resolving distinct fluorine environments (e.g., CF₃ vs. CF₂Cl groups). Computational modeling (DFT-based chemical shift predictions) can validate assignments. Structural databases like DSSTox provide reference spectra for comparative analysis .

Q. What are the acute inhalation toxicity thresholds for this compound, and how were these derived experimentally?

Answer: Acute inhalation studies in rats (e.g., 13-week exposure) indicate a no-observed-adverse-effect level (NOAEL) of 50 ppm, with histopathological changes in respiratory tissues at higher doses. These studies employ dynamic airflow chambers and post-mortem tissue analysis to assess pulmonary damage. Reference concentrations (RfCs) are calculated using uncertainty factors for interspecies extrapolation and intraspecies variability .

Advanced Research Questions

Q. How can conflicting toxicity data between in vitro and in vivo studies be resolved for this compound?

Answer: Discrepancies often arise from metabolic activation differences. Integrated approaches are recommended:

- In vitro hepatocyte assays (e.g., CYP450 enzyme inhibition studies) to identify reactive intermediates.

- PBPK modeling to simulate interspecies metabolic rates and tissue-specific exposure.

- Comparative genomics to assess relevance of rodent data to human pathways. Contradictions in genotoxicity (e.g., Ames test vs. micronucleus assay) may require comet assays or transgenic rodent models to clarify mechanisms .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

Answer:

- Aqueous photolysis : Use simulated sunlight (Xe arc lamps) with TiO₂ catalysts to assess hydroxyl radical-mediated degradation. Monitor via LC-TOF/MS for chlorinated byproducts.

- Soil microcosm studies : Anaerobic/aerobic conditions with isotopic labeling (¹³C/³⁶Cl) to track mineralization rates and metabolite formation.

- Tropospheric lifetime analysis : Gas chromatography coupled with FTIR to quantify reaction rate constants with OH radicals .

Q. How can computational modeling predict the ozone depletion potential (ODP) of this compound?

Answer:

- Quantum chemical calculations (e.g., Gaussian 16) to determine bond dissociation energies and UV absorption cross-sections for Cl release.

- Atmospheric chemistry models (e.g., MOZART-4) simulate stratospheric transport and reactivity. Compare ODP to reference substances (e.g., CFC-11) using the WMO ODP scale . Experimental validation via smog chamber studies is critical .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.